Ethyl beta-carboline-1-propionate

Descripción general

Descripción

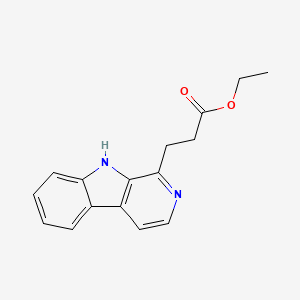

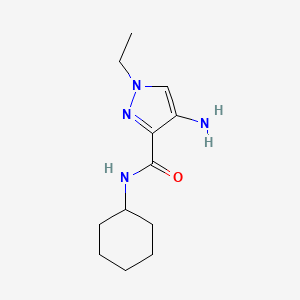

Ethyl beta-carboline-1-propionate is an organic compound used for research related to life sciences . It is a natural product found in the barks of Picrasma quassioides .

Synthesis Analysis

The synthesis of β-carboline alkaloids, including Ethyl beta-carboline-1-propionate, has been a focus of interest due to their diverse biological activities . The β-carboline skeleton can be formed via Bischler–Napieralski reaction, followed by a mild CuBr2-catalyzed conversion . An improved synthesis method has been reported, involving the oxidation of 1-methyl-3-methoxycarbonyl-β-carboline with SeO2 in dioxane .

Molecular Structure Analysis

The molecular structure of Ethyl beta-carboline-1-propionate is characterized by a tricyclic, pyridine-fused indole framework . The molecular formula is C16H16N2O2 and the molecular weight is 268.316 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of β-carboline alkaloids like Ethyl beta-carboline-1-propionate include key steps with improved procedures and synthetic approaches . For instance, the β-carboline skeleton can be formed via Bischler–Napieralski reaction .

Physical And Chemical Properties Analysis

Ethyl beta-carboline-1-propionate is a crystalline compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved sources.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

β-Carboline compounds and their derivatives have attracted strong interest in medicinal chemistry due to their biological and pharmacological properties . Many bioactive β-carboline-based natural products have been found to be an important source of drugs and drug leads .

Drug Discovery

β-Carboline plays a major role in natural products chemistry, which is crucial for drug discovery . β-Carboline represents the core unit of several natural products, alkaloids, and bioactive compounds .

Synthesis of Natural Products

The unusual and complex molecular architectures of natural products pose significant challenges to organic chemists and are a source of inspiration for the development of new organic reactions and innovative synthetic strategies .

Biological Importance

The diversity of β-carboline compounds offers a great advantage for being developed into new drugs because of their unique and complex structures . These compounds have evolved through old and underexplored species evolution .

Biosynthesis and Biodegradation

Studies have clearly demonstrated the biosynthesis of β-carbolines in animals and humans . Precursor compounds include serotonin, tryptamine, and tryptophan with either acetaldehyde or pyruvate as cosubstrates . β-Carbolines are metabolized efficiently .

Impact of Lifestyle Factors

Alcohol consumption and smoking can affect the biosynthesis and biodegradation of β-carbolines . This suggests that lifestyle factors can influence the levels of these compounds in the body .

Safety And Hazards

Safety measures for handling Ethyl beta-carboline-1-propionate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Direcciones Futuras

The growing potential of β-carboline alkaloids encourages many researchers to address the challenges of the synthesis of natural products containing complex β-carboline frameworks . Future directions could include the development of efficient and facile synthesis methods and structural modification of active β-carbolines .

Propiedades

IUPAC Name |

ethyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-2-20-15(19)8-7-14-16-12(9-10-17-14)11-5-3-4-6-13(11)18-16/h3-6,9-10,18H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOYJHIRYQUBIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl beta-carboline-1-propionate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)

![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)

![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)

![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)

![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)